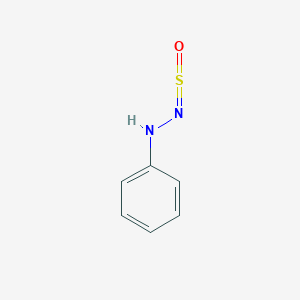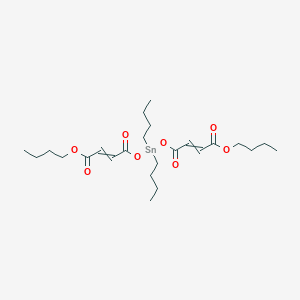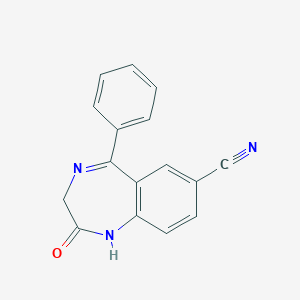
ダンシル-L-バリン
概要
説明
Dansyl-L-valine, also known as 5-dimethylaminonaphthalene-1-sulfonyl-L-valine, is a derivative of the amino acid valine. It is characterized by the presence of a dansyl group, which is a fluorescent moiety, attached to the amino acid valine. This compound is widely used in biochemical research due to its fluorescent properties, which make it an excellent probe for studying various biological processes.
科学的研究の応用
Dansyl-L-valine is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Studies: Used as a fluorescent probe to study protein-ligand interactions, enzyme activities, and cellular processes.
Medical Research: Employed in the development of diagnostic assays and imaging techniques to detect and monitor diseases.
Chemical Analysis: Utilized in chromatography and mass spectrometry for the quantification and identification of amino acids and peptides.
Environmental Monitoring: Applied in the detection of hazardous chemicals and pollutants through fluorescence-based sensors.
作用機序
Target of Action
Dansyl-L-valine is primarily used in the analysis of amino acids . Its primary targets are the free amines present in amino acids . The role of these targets is to react with Dansyl-L-valine, yielding dansylated reaction products .
Mode of Action
Dansyl-L-valine interacts with its targets through a process known as dansylation . In this process, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . During this incubation, free amines react with Dansyl chloride, yielding dansylated reaction products .
Biochemical Pathways
The biochemical pathway affected by Dansyl-L-valine is the analysis of amino acids . The downstream effects of this pathway include the creation of dansylated reaction products that are well-retained on reverse-phase columns . This allows for the effective analysis of amino acids in biological samples .
Pharmacokinetics
The process of dansylation, which involves the reaction of dansyl-l-valine with free amines, is known to occur at room temperature in a sodium carbonate buffer . This suggests that the compound may have good stability and reactivity under these conditions.
Result of Action
The result of Dansyl-L-valine’s action is the creation of dansylated reaction products . These products are well-retained on reverse-phase columns, allowing for the effective analysis of amino acids .
Action Environment
The action of Dansyl-L-valine is influenced by the environment in which it is used. For example, the process of dansylation occurs at room temperature in a sodium carbonate buffer . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.
生化学分析
Biochemical Properties
Dansyl-L-valine participates in biochemical reactions by reacting with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . The reactive groups of amino acids and peptides interact with dansyl chloride in their unprotonated form .
Cellular Effects
Dansyl-L-valine has been shown to have significant effects on cellular processes. For instance, L-valine, the parent compound of Dansyl-L-valine, is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels . Additionally, L-valine treatment has been shown to improve cellular mitochondrial function .
Molecular Mechanism
The molecular mechanism of Dansyl-L-valine involves the reaction of the dansyl group with the amino group of the valine molecule. This reaction occurs in the unprotonated form of the amino group . The resulting dansylated products are well-retained on reverse-phase columns, making them suitable for further analysis .
Temporal Effects in Laboratory Settings
The dansylation process, which involves the reaction of dansyl chloride with amino acids, is known to occur at room temperature over a period of 60 minutes .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Dansyl-L-valine in animal models are limited, research on L-valine, its parent compound, has shown that it can stimulate GLP-1 secretion in rodents .
Metabolic Pathways
Dansyl-L-valine is involved in the metabolic pathways of valine. Valine is one of the branched-chain amino acids (BCAAs) and is essential for the synthesis of muscle proteins and the support growth of skeletal muscles .
Transport and Distribution
The parent compound, L-valine, is known to be transported across cell membranes via specific transport proteins .
Subcellular Localization
The dansyl group is known to be fluorescent under UV light, which can aid in the visualization and localization of the compound within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-valine typically involves the reaction of L-valine with dansyl chloride. The process begins with the protection of the amino group of L-valine to prevent unwanted side reactions. This is followed by the reaction with dansyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Dansyl-L-valine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity Dansyl-L-valine suitable for various applications.
化学反応の分析
Types of Reactions
Dansyl-L-valine undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The amino acid moiety can undergo oxidation or reduction, altering the properties of the compound.
Hydrolysis: The compound can be hydrolyzed to release the dansyl group and the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Conducted in acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Yield various dansyl derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Produce oxidized or reduced forms of Dansyl-L-valine.
Hydrolysis: Results in the formation of the free amino acid valine and the dansyl group.
類似化合物との比較
Dansyl-L-valine can be compared with other dansylated amino acids, such as Dansyl-L-alanine and Dansyl-L-lysine. While all these compounds share the fluorescent dansyl group, they differ in the amino acid moiety, which affects their properties and applications. Dansyl-L-valine is unique due to its specific interaction with valine-binding proteins and its distinct fluorescence characteristics.
List of Similar Compounds
- Dansyl-L-alanine
- Dansyl-L-lysine
- Dansyl-L-methionine
- Dansyl-L-phenylalanine
These compounds are used in similar applications but offer different advantages based on their specific amino acid components.
特性
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDIKGSZAUMHB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547937 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098-50-6 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)


